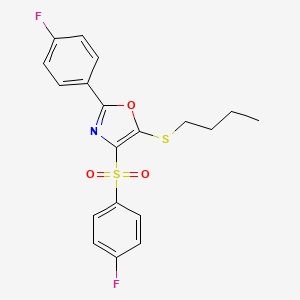

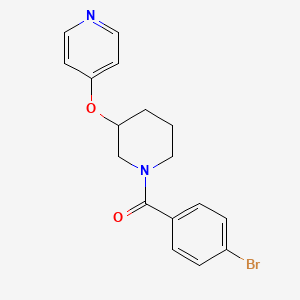

![molecular formula C19H13ClFN5O3S2 B2631652 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 851860-49-6](/img/structure/B2631652.png)

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

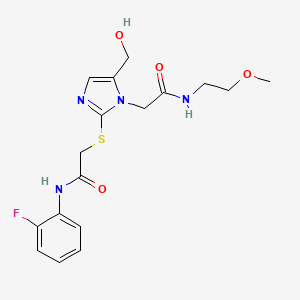

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to analyze the structure .科学的研究の応用

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. These compounds were evaluated in vitro and in vivo . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. The structure-activity relationships (SAR) of these derivatives were also explored, along with molecular docking studies against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Antimicrobial Properties

The presence of benzothiazole moieties in compounds often correlates with antimicrobial activity. However, the specific substitution pattern matters. For instance, O-alkyl groups at positions 2, 3, or 4 of the phenyl group can eliminate antimicrobial activity in benzo[d]thiazole compounds . Further investigations into the antimicrobial potential of this compound could reveal its efficacy against various pathogens.

Anticonvulsant Activity

Certain benzothiazole derivatives exhibit anticonvulsant properties. Quantitative evaluations of compounds derived from benzo[d]thiazol-2(3H)-one revealed promising effects. Notably, compounds 3n and 3q demonstrated significant anticonvulsant activity, with protective indices higher than those of phenobarbital and valproate . Further exploration of this compound’s anticonvulsant potential is warranted.

COX-1 Inhibition

Some N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have been synthesized and evaluated for COX-1 inhibition. While their inhibitory activity was weaker compared to standard inhibitors (indomethacin and diclofenac), understanding their COX-1 interactions could provide insights into their pharmacological effects .

作用機序

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-tubercular , and antitumor effects . The specific target of this compound would depend on the exact nature of its biological activity.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound acts as an anti-inflammatory agent, it might inhibit the activity of certain enzymes involved in the inflammatory response .

Biochemical Pathways

Again, the affected pathways would depend on the specific target and mode of action of the compound. If the compound acts as an anti-inflammatory agent, it might affect the pathways involved in the production of inflammatory mediators .

Pharmacokinetics

The ADME properties of the compound would depend on its chemical structure. Compounds containing a benzothiazole moiety are generally well-absorbed and have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby reduce inflammation .

将来の方向性

特性

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDMQIJQTHKUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)